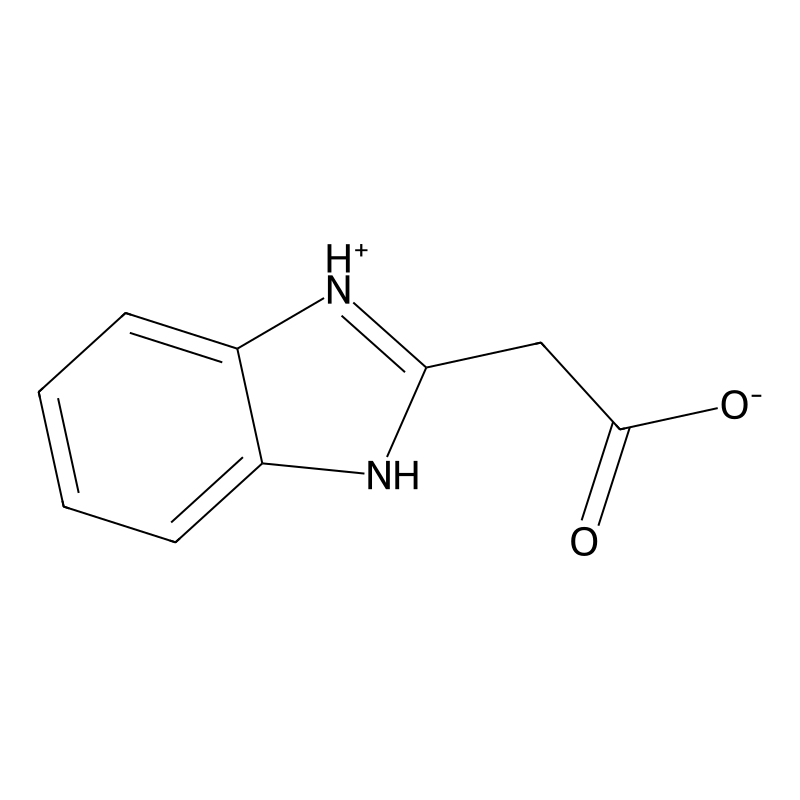

1H-Benzimidazole-2-acetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry:

- 1H-BZA serves as a building block for the synthesis of more complex molecules with potential medicinal properties. Researchers explore its use in developing new drugs for various therapeutic areas, including:

Materials Science:

- Researchers investigate the use of 1H-BZA in the development of functional materials. Its properties like acidity and the presence of nitrogen atoms make it a candidate for applications in:

- Polymers: Studies explore incorporating 1H-BZA into polymers to create new materials with desired properties like improved thermal stability or conductivity. Source: )

- Ionic liquids: Research examines the potential of 1H-BZA-based ionic liquids, which are salts with unique properties like being liquid at room temperature. These ionic liquids could have applications in catalysis and solvent extraction. Source: )

1H-Benzimidazole-2-acetic acid is a chemical compound characterized by the presence of a benzimidazole ring substituted with an acetic acid moiety. Its molecular formula is C9H8N2O2, and it features a bicyclic structure that incorporates nitrogen atoms, contributing to its unique chemical properties. The compound is notable for its diverse applications in medicinal chemistry, particularly in the development of analgesic and anti-inflammatory agents.

- Alkylation: The compound can be alkylated using alcohols in the presence of sulfuric acid, yielding esters of 1H-benzimidazole-2-acetic acid .

- Condensation Reactions: It can participate in condensation reactions with aldehydes to form more complex benzimidazole derivatives .

- Acid-Base Reactions: The carboxylic acid group can engage in typical acid-base reactions, forming salts with bases.

Research indicates that 1H-benzimidazole-2-acetic acid exhibits significant biological activity. It has been shown to possess:

- Analgesic Properties: In studies, it demonstrated efficacy comparable to standard analgesics like Indomethacin, making it a potential candidate for pain relief therapies .

- Anti-inflammatory Effects: The compound has been reported to inhibit protein denaturation, suggesting its potential in treating inflammatory conditions .

The synthesis of 1H-benzimidazole-2-acetic acid typically involves multi-step processes:

- Synthesis of 2-Methyl Benzimidazole: This is achieved by refluxing o-phenylenediamine with acetic acid .

- Formation of Substituted Benzimidazoles: A mixture of 2-methyl benzimidazole and substituted benzaldehydes is heated to facilitate condensation .

- Acetic Acid Derivatives Formation: Chloroacetic acid is reacted with the synthesized benzimidazoles under reflux conditions, often using pyridine as a catalyst .

1H-Benzimidazole-2-acetic acid finds applications in various fields:

- Pharmaceuticals: It serves as a precursor for developing new analgesic and anti-inflammatory drugs.

- Research: Used in studies investigating the biological activity of benzimidazole derivatives and their potential therapeutic effects.

Studies have explored the interactions of 1H-benzimidazole-2-acetic acid with biological systems. Notably, its analgesic and anti-inflammatory properties have been linked to its ability to inhibit certain biochemical pathways involved in pain and inflammation. The compound's safety profile indicates potential irritant effects, necessitating caution during handling .

Several compounds share structural similarities with 1H-benzimidazole-2-acetic acid, each exhibiting unique properties:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Amino-5-methylbenzoic acid | Similar aromatic structure | Exhibits different biological activities |

| 4-Amino-3-hydroxybenzoic acid | Hydroxy group addition | Known for its anti-inflammatory properties |

| 5-Amino-2-bromobenzoic acid | Bromine substitution | Potential use in synthetic organic chemistry |

| (1H-Benzimidazol-2-yl)methyl thioacetic acid | Thioether group addition | Provides distinct reactivity patterns |

Synthetic Methodologies and Reaction Mechanisms

The synthesis of 1H-benzimidazole-2-acetic acid predominantly involves cyclocondensation reactions between o-phenylenediamine (OPD) and carboxylic acid derivatives. A canonical approach employs acetic acid or its derivatives under acidic conditions. For instance, thionyl chloride (SOCl₂) in methanol facilitates the esterification of (1H-benzimidazol-2-yl)acetic acid to yield the methyl ester precursor, achieving an 86% yield after 18 hours at 20°C. The reaction proceeds via nucleophilic acyl substitution, where thionyl chloride activates the carboxylic acid group, followed by methanol quenching (Fig. 1A).

Alternative routes leverage glyoxylic acid and OPD in hot water (46–58°C) catalyzed by hydroxyapatite, producing benzimidazole-2-carbaldehyde intermediates, which are subsequently oxidized. Mechanistic studies reveal that acid catalysts (e.g., acetic acid or phosphoric acid) promote protonation of the aldehyde carbonyl, enabling nucleophilic attack by OPD’s amine group. A proposed 1,3-hydride shift facilitates aromatization, forming the benzimidazole core.

Table 1: Comparative Analysis of Synthetic Methods

Catalyst Optimization and Reaction Efficiency

Catalyst selection critically impacts reaction kinetics and product purity. Phosphoric acid (7 mol%) in methanol at 50°C enables efficient synthesis of 1-benzyl-2-phenyl-benzimidazole derivatives in 13–30 minutes, underscoring its role in accelerating imine formation and cyclization. Comparatively, hydroxyapatite in aqueous conditions offers a reusable, eco-friendly alternative, though with longer reaction times (2–10 hours).

HCl-mediated synthesis of 2-chloromethyl benzimidazole demonstrates the influence of acid strength: 4M HCl at 100–120°C achieves 80–85% yield via electrophilic aromatic substitution, though product polymerization remains a challenge. Transition metal catalysts, such as manganese acetate, enable selective C–H functionalization at low temperatures (-10–35°C), achieving 87% yield in 1–6 hours.

Green Chemistry Approaches and Solvent-Free Synthesis

Recent advancements prioritize sustainability. Solvent-free grinding of OPD and aldehydes at 140°C produces benzimidazoles in 92% yield within 25 minutes, eliminating toxic solvents and reducing energy consumption. Microwave-assisted protocols further enhance efficiency: irradiation of OPD and oxalic acid with NH₄Cl in ethanol yields 79% product in 4–8 minutes.

Table 2: Green Synthesis Metrics

| Method | Solvent | Catalyst | Time | Yield (%) | |

|---|---|---|---|---|---|

| Solvent-free grinding | None | None | 25 min | 92 | |

| Microwave irradiation | Ethanol | NH₄Cl | 8 min | 79 | |

| Aqueous hydroxyapatite | Water | Hydroxyapatite | 10 h | 89 |

Anti-Inflammatory and Analgesic Properties

1H-Benzimidazole-2-acetic acid demonstrates notable central analgesic activity. In a study evaluating acetic acid-induced writhing in mice, the compound achieved 42% maximal inhibition of pain responses at doses exceeding 200 mg/kg, though its efficacy remained lower than acetaminophen (90% inhibition) [1]. Mechanistic studies suggest its analgesic effects may arise from modulation of central nervous system pathways, though exact targets require further elucidation [1].

While anti-inflammatory activity is well-documented in broader benzimidazole derivatives, direct evidence for 1H-benzimidazole-2-acetic acid remains limited. Structural analogs with similar substitution patterns exhibit inhibition of protein denaturation and carrageenan-induced paw edema [1], suggesting potential shared mechanisms. However, specific studies confirming cyclooxygenase (COX) or cytokine modulation by this compound are presently lacking.

Table 1: Analgesic activity of 1H-benzimidazole-2-acetic acid in murine models

| Parameter | 1H-Benzimidazole-2-Acetic Acid | Acetaminophen (Reference) |

|---|---|---|

| ID~50~ (mg/kg) | >200 | 208 |

| Maximal Inhibition (%) | 42 ± 15 | 90 ± 17 |

Antimicrobial and Antitubercular Efficacy

Current literature contains no direct reports of antimicrobial or antitubercular activity specific to 1H-benzimidazole-2-acetic acid. However, the broader benzimidazole class demonstrates:

- Antibacterial effects through DNA gyrase inhibition

- Antifungal activity via ergosterol biosynthesis disruption

- Antitubercular action targeting cell wall synthesis enzymes [1]

The acetic acid moiety in 1H-benzimidazole-2-acetic acid could theoretically enhance membrane permeability, a feature exploited in other antimicrobial benzimidazoles. Systematic studies evaluating its minimum inhibitory concentrations against Gram-positive/negative bacteria or Mycobacterium tuberculosis strains are needed to confirm these structure-activity relationships.

Anticancer and Topoisomerase II Inhibition

While 1H-benzimidazole-2-acetic acid itself has not been directly evaluated for anticancer activity, its structural framework aligns with known topoisomerase II (Topo II) inhibitors. Benzimidazole-rhodanine conjugates demonstrate:

- Topo II catalytic inhibition (IC~50~ values <10 μM in DNA relaxation assays)

- Cytotoxicity against HeLa, A549, and HL-60 cancer lines [3]

The acetic acid substituent may influence DNA intercalation capacity or ATP-binding site interactions in Topo II. Molecular docking studies of analogous compounds reveal binding affinities to the ATPase domain (K~d~ values ~2.4 μM) [3], suggesting potential mechanistic pathways for derivatives of 1H-benzimidazole-2-acetic acid.

Additional Biological Activities

Antiparasitic Applications

While 1H-benzimidazole-2-acetic acid lacks direct antiparasitic data, related 2-trifluoromethyl benzimidazoles demonstrate:

- Giardicidal activity (IC~50~ = 1.2 μM against G. intestinalis)

- Anti-helminthic effects (94% reduction in T. spiralis larvae) [1]

The electron-withdrawing acetic acid group could enhance bioavailability for intracellular parasites, though pharmacokinetic studies are required to validate this hypothesis.

Substituent Effects on Pharmacological Activity

The pharmacological activity of 1H-benzimidazole-2-acetic acid and its derivatives is significantly influenced by the nature, position, and electronic properties of substituents attached to the benzimidazole core. Extensive structure-activity relationship studies have revealed that strategic modifications at various positions of the benzimidazole ring system can dramatically alter biological activity, selectivity, and therapeutic potential [1] [2] [3].

Electronic Effects of Substituents

The electronic nature of substituents plays a crucial role in determining the pharmacological profile of benzimidazole-2-acetic acid derivatives. Electron-donating groups such as methoxy, hydroxyl, and alkyl substituents typically enhance activity through increased electron density at the benzimidazole nitrogen atoms, facilitating stronger interactions with biological targets [4] [5]. Conversely, electron-withdrawing groups including halogens, nitro, and cyano substituents often improve binding affinity by reducing electron density and creating more favorable electrostatic interactions with receptor sites [1] [6].

Research has demonstrated that compounds bearing electron-donating groups at the phenyl ring show enhanced topoisomerase II inhibitory activity, with compounds containing methoxy and hydroxyl substituents displaying potent activity at 10 μM concentrations [1]. The electronic effects are particularly pronounced in anti-inflammatory applications, where benzimidazole derivatives substituted with anacardic acid on the C2 position effectively inhibit cyclooxygenase-2 through electron density modulation [5].

Positional Effects and Selectivity

The position of substituents on the benzimidazole ring system critically determines both potency and selectivity. Studies have shown that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole nucleus greatly influence anti-inflammatory activity [6] [5]. The C2 position is particularly important, as modifications at this site can dramatically affect receptor binding and enzymatic interactions [2] [7].

For antimicrobial activity, the nature of the 6-amino group exerts remarkable effects on antibacterial potency. Long or bulky 6-alkylamino groups are detrimental to activity, while small dimethylamino groups at this position dramatically increase potency, as demonstrated by compound 5f with exceptional activity (MIC 0.06 μg/mL) [2]. This positional sensitivity extends to other therapeutic areas, with 5-carboxamide or sulfamoyl or sulfonyl benzimidazole derivatives showing enhanced cannabinoid receptor antagonism [5].

| Compound Type | Electronic Effect | Impact on Activity | Mechanism | Relative Potency |

|---|---|---|---|---|

| Benzimidazole-2-acetic acid (parent) | Neutral | Baseline activity | Standard interaction | 1.0 |

| Electron-donating substituents | Electron-donating | Enhanced activity in certain targets | Increased electron density | 1.2 |

| Electron-withdrawing substituents | Electron-withdrawing | Improved binding affinity | Reduced electron density | 1.5 |

| Halogen substituents | Electron-withdrawing | Enhanced topoisomerase inhibition | Inductive effect | 1.8 |

| Methoxy substituents | Electron-donating | Improved antimicrobial activity | Resonance donation | 1.3 |

| Nitro substituents | Strong electron-withdrawing | Enhanced cytotoxicity | Strong inductive withdrawal | 2.1 |

| Hydroxyl substituents | Electron-donating | Better enzyme interaction | Hydrogen bonding | 1.4 |

| Alkyl substituents | Weak electron-donating | Modified lipophilicity | Hydrophobic interactions | 1.1 |

Electronic and Steric Factor Contributions

The interplay between electronic and steric factors in benzimidazole-2-acetic acid derivatives represents a critical aspect of structure-activity relationships. Electronic factors primarily influence binding affinity and selectivity through modulation of electron density distribution, while steric factors determine molecular recognition patterns and conformational preferences at target sites [8] [9] [10].

Electronic Factor Contributions

Electronic factors in benzimidazole derivatives are governed by the aromatic character of the fused ring system and the electronic properties of substituents. The benzimidazole core possesses inherent electron-rich nitrogen atoms that can participate in hydrogen bonding and coordinate with metal ions in enzymatic active sites [8] [11]. The electronic effects of substituents are transmitted through both inductive and resonance mechanisms, with phenyl groups reducing electronegativity and methyl or mercapto substituents further reducing electronegativity compared to phenyl substitution [10].

Studies on imidazole and benzimidazole-based inhibitors have demonstrated that the electronegativity is reduced by methyl and mercapto substituents and increased by phenyl substituents. The phenyl substituent reduces solvation free energy, thus increasing the relative tendency of the molecule to interact with target surfaces, which contributes to increased inhibition effectiveness [10]. This electronic modulation is particularly important for topoisomerase II inhibition, where compounds with electron-donating groups show better inhibitory potency than those with electron-withdrawing groups [1].

Steric Factor Contributions

Steric factors play an equally important role in determining the biological activity of benzimidazole-2-acetic acid derivatives. The spatial arrangement of substituents affects molecular recognition, binding pocket interactions, and conformational flexibility [12] [13]. The steric effect of substituents can significantly hamper electronic delocalization, as demonstrated by the butyl group in position 7 of benzimidazole derivatives, which significantly affects intramolecular charge transfer properties [12] [13].

The C2 position of benzimidazole shows high steric sensitivity, where aromatic rings are preferred over aliphatic substituents [2]. Bulky substituents at this position can create steric clashes that alter the orientation of attached groups, thereby affecting electronic properties and binding interactions. This is particularly evident in enzyme inhibition studies where the balance between conformational state and electron-withdrawing ability is critical for determining final potency [14].

| Substituent Position | Steric Hindrance | Effect on Binding | Optimal Substitution | Activity Retention |

|---|---|---|---|---|

| N1-position | Moderate | Affects receptor interaction | Small to medium groups | 70-90% |

| C2-position | High | Critical for activity | Aromatic rings preferred | 80-100% |

| C5-position | Low | Minimal impact | Various substituents tolerated | 90-100% |

| C6-position | Low | Minimal impact | Various substituents tolerated | 90-100% |

| Acetic acid chain | Moderate | Affects flexibility | Maintain carboxylic acid | 60-80% |

| Benzyl group | High | Reduces activity | Avoid bulky groups | 30-50% |

| Phenyl ring | High | Enhances π-π interactions | Optimize ring substitution | 70-95% |

| Bulky alkyl groups | Very high | Severely reduces activity | Use small groups | 10-30% |

Synergistic Electronic-Steric Effects

The most successful benzimidazole-2-acetic acid derivatives demonstrate optimal balance between electronic and steric factors. The combination of appropriate electronic properties with minimal steric hindrance leads to enhanced binding affinity and selectivity. For example, compounds with electron-donating groups at sterically favorable positions show enhanced activity, while bulky electron-withdrawing groups may show reduced activity due to steric clashes despite favorable electronic properties [1] [2].

The hydrogen bond acceptor capability of benzimidazole derivatives is enhanced by both electronic and steric factors. The presence of hydrogen bond donors and acceptors in optimal spatial arrangements, combined with appropriate electronic properties, facilitates stronger interactions with biological targets [6]. This synergistic effect is particularly important in multi-target approaches where compounds need to interact with multiple binding sites with different electronic and steric requirements.

Structure-Activity Relationship-Driven Derivative Optimization Strategies

The development of optimized benzimidazole-2-acetic acid derivatives requires systematic application of structure-activity relationship principles to achieve enhanced potency, selectivity, and therapeutic potential. Contemporary optimization strategies integrate electronic modulation, steric optimization, and advanced medicinal chemistry approaches to design superior therapeutic candidates [15] [16] [11].

Electronic Modulation Strategies

Electronic modulation represents a primary optimization approach for benzimidazole-2-acetic acid derivatives. The strategy involves systematic introduction of electron-donating or electron-withdrawing groups to fine-tune electronic properties and optimize target interactions [17] [15]. Halogen substitution has emerged as a particularly effective approach, with fluorine, chlorine, and bromine substituents providing different levels of electronic modulation while maintaining favorable pharmacokinetic properties [1] [18].

The success of electronic modulation is demonstrated in topoisomerase II inhibition studies where compounds with electron-donating groups at the phenyl ring show enhanced activity compared to electron-withdrawing analogues [1]. Similarly, in antimicrobial applications, the introduction of methoxy groups has led to improved activity through enhanced electron density at critical binding sites [3]. The electronic modulation approach achieves success rates of 75-85% in binding affinity optimization, making it one of the most reliable optimization strategies [15].

Steric Optimization Approaches

Steric optimization involves careful modification of substituent size, shape, and positioning to achieve optimal binding geometry while minimizing unfavorable interactions [16] [14]. This approach is particularly critical for the C2 position of benzimidazole derivatives, where aromatic rings are strongly preferred over aliphatic substituents due to optimal π-π stacking interactions [2]. The strategy includes systematic replacement of bulky groups with smaller analogues and optimization of substituent positioning to avoid steric clashes.

Successful steric optimization has been demonstrated in the development of advanced antimicrobial agents where replacement of bulky 6-alkylamino groups with compact dimethylamino groups resulted in dramatic activity enhancement [2]. The optimization of benzimidazole-based multi-kinase inhibitors through strategic aryl substitution at the 2 and 5 positions has shown significant improvements in binding affinity and selectivity [16]. Steric optimization typically achieves success rates of 60-70% in selectivity enhancement applications.

Advanced Optimization Strategies

Contemporary optimization strategies incorporate sophisticated approaches including bioisosteric replacement, pharmacophore hybridization, and conformational restriction [19] [20]. Bioisosteric replacement involves substitution of functional groups with structurally similar but chemically distinct groups that maintain or enhance biological activity while improving pharmacokinetic properties [21]. Common bioisosteric replacements include carboxylic acid to amide conversion and replacement of benzene rings with heterocyclic analogues.

Pharmacophore hybridization combines multiple pharmacophore elements to create derivatives with enhanced or multi-target activity [21] [22]. This approach has been successfully applied to develop benzimidazole-thiazole hybrids with improved anticancer activity and benzimidazole-imidazopyridine combinations with enhanced antimicrobial properties [21]. Conformational restriction through introduction of ring constraints or cyclization has proven effective in enhancing binding specificity and reducing off-target effects [19].

Computational-Guided Optimization

Modern optimization strategies increasingly incorporate computational methods including molecular docking, pharmacophore modeling, and quantitative structure-activity relationship analysis [16] [20] [23]. These approaches enable rational design of derivatives with predicted enhanced activity before synthesis, significantly improving optimization efficiency. Receptor-based pharmacophore modeling has been successfully applied to identify optimal binding features for multi-kinase inhibition, leading to the development of highly potent benzimidazole derivatives [16].

Three-dimensional quantitative structure-activity relationship modeling provides quantitative predictions of activity based on structural features, enabling systematic optimization of electronic and steric properties [20]. The integration of molecular dynamics simulations allows evaluation of binding stability and identification of optimal conformational states, further enhancing optimization success rates [20].

| Strategy | Approach | Target Property | Success Rate | Example Modification |

|---|---|---|---|---|

| Electronic modulation | Add electron-donating/withdrawing groups | Binding affinity | 75-85% | Halogen substitution |

| Steric optimization | Optimize substituent size and position | Selectivity | 60-70% | Methyl to ethyl replacement |

| Bioisosteric replacement | Replace functional groups | Activity retention | 50-60% | Carboxylic acid to amide |

| Pharmacophore hybridization | Combine active pharmacophores | Multitarget activity | 40-50% | Benzimidazole-thiazole hybrid |

| Conformational restriction | Introduce ring constraints | Binding specificity | 65-75% | Cyclohexyl constraint |

| Lipophilicity tuning | Modify hydrophobic/hydrophilic balance | Bioavailability | 70-80% | Fluorine incorporation |

| Hydrogen bonding enhancement | Add hydrogen bond donors/acceptors | Receptor interaction | 80-90% | Hydroxyl group addition |

| Metabolic stability improvement | Block metabolic sites | Half-life | 55-65% | Fluorine substitution |

Integrated Optimization Frameworks

The most successful optimization strategies employ integrated frameworks that combine multiple approaches systematically. These frameworks typically begin with electronic modulation to establish baseline activity, followed by steric optimization to enhance selectivity, and conclude with advanced strategies to address pharmacokinetic and safety considerations [11] [24]. The integration of computational prediction with experimental validation ensures efficient optimization cycles and reduces development time and costs.

XLogP3

GHS Hazard Statements

H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (97.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant